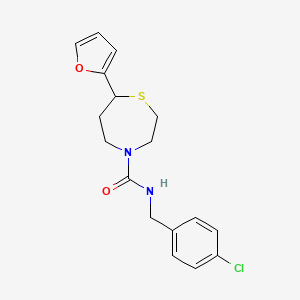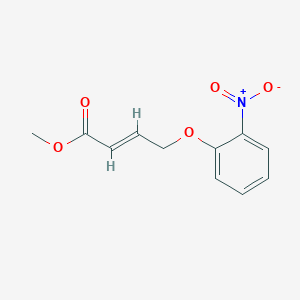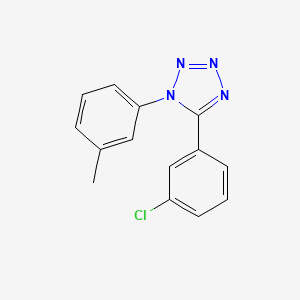![molecular formula C11H11N5S B2620463 2-Methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 712292-64-3](/img/structure/B2620463.png)
2-Methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline” is a compound that belongs to the class of triazolothiadiazines . Triazolothiadiazines are hybrid nuclei made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . They are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of amines with different amines and triazole-2-thiol . Another method involves the reaction of bromoacetyl derivatives with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .Molecular Structure Analysis
Triazolothiadiazines have a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involving similar compounds include aromatic nucleophilic substitution and intramolecular cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using density functional theory (DFT) calculations . The calculations included evaluations of frequency-dependent dipole moment, linear polarizability, and first hyperpolarizability values .作用機序
Target of Action
The compound 2-Methyl-4-(3-methyl-[1,2,4]triazolo-[3,4-b][1,3,4]thiadiazol-6-yl)-phenylamine is a part of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
Compounds with similar structures have been found to inhibit key enzymes such as parp-1 and egfr, which play crucial roles in cancer cell proliferation .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways, including those involved in cancer cell proliferation .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against cancer cells .
Action Environment
Similar compounds have been found to exhibit their effects in various environments .
実験室実験の利点と制限
The advantages of using 2-Methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline in laboratory experiments include its low cost, ease of synthesis, and its potential applications in organic synthesis, medicinal chemistry, and biochemistry. The main limitation of using this compound in laboratory experiments is its lack of selectivity, as it has been shown to bind to multiple receptors and enzymes.
将来の方向性
The potential applications of 2-Methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline are still being explored, and there are a number of possible future directions for research. These include further studies into its mechanism of action, its potential use as a drug candidate, and its potential use as a fluorescent probe. Additionally, further studies into its potential applications in organic synthesis, medicinal chemistry, and biochemistry are needed. Finally, further studies into its safety and toxicity profile are needed in order to determine its potential for clinical use.
合成法
2-Methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline can be synthesized via a two-step process. The first step involves the reaction of aniline with 2-methyl-4-nitrobenzaldehyde in the presence of a base to form the triazole ring. The second step involves the reaction of the triazole with thiophosgene to form the thiadiazole ring. The two steps can be performed in a single reaction, or the two steps can be performed separately.
科学的研究の応用
2-Methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, this compound has been used as a starting material for the synthesis of various heterocyclic compounds. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, HIV/AIDS, and Alzheimer’s disease. In biochemistry, this compound has been studied for its potential use as a fluorescent probe for the detection of various biomolecules.
特性
IUPAC Name |
2-methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-6-5-8(3-4-9(6)12)10-15-16-7(2)13-14-11(16)17-10/h3-5H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPVLHIJZIGNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2,2-difluoro-2-(1-methoxycyclobutyl)ethyl]acetamide](/img/structure/B2620380.png)

![3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2620383.png)
![6-(4-Fluorophenyl)-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2620384.png)

![8-propyl-5,6,7,8-tetrahydro-4H-thieno[2,3-b]azepine-2-carboxylic acid](/img/structure/B2620387.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B2620389.png)





![Prop-2-enyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2620399.png)
